molecular formula C18H36Cl2N2 B13759368 trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride CAS No. 1155-65-3

trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

Cat. No.: B13759368
CAS No.: 1155-65-3
M. Wt: 351.4 g/mol
InChI Key: UIMLXBKYKUNCBF-UHFFFAOYSA-N
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Description

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is a complex organic compound characterized by its unique structure, which includes cyclobutylmethyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of cyclobutylmethylamine, which is then reacted with cyclohexyl derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is unique due to its specific combination of cyclobutylmethyl and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1155-65-3

Molecular Formula

C18H36Cl2N2

Molecular Weight

351.4 g/mol

IUPAC Name

1-cyclobutyl-N-[[4-[(cyclobutylmethylamino)methyl]cyclohexyl]methyl]methanamine;dihydrochloride

InChI

InChI=1S/C18H34N2.2ClH/c1-3-15(4-1)11-19-13-17-7-9-18(10-8-17)14-20-12-16-5-2-6-16;;/h15-20H,1-14H2;2*1H

InChI Key

UIMLXBKYKUNCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2CCC(CC2)CNCC3CCC3.Cl.Cl

Origin of Product

United States

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